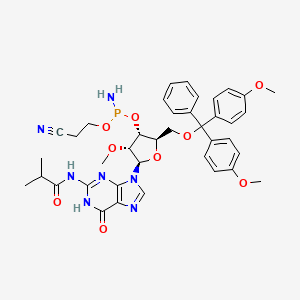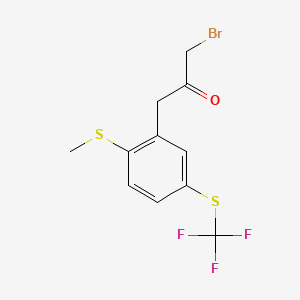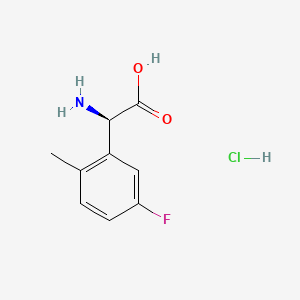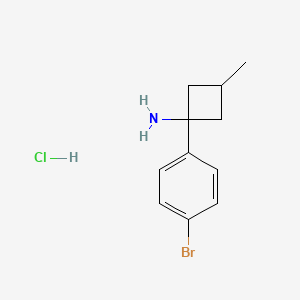![molecular formula C10H13BrN2OS B14042492 (R)-N-[(1E)-(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B14042492.png)
(R)-N-[(1E)-(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyridine moiety and a sulfinamide group
Preparation Methods
The synthesis of (R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE typically involves several steps. One common method includes the reaction of 2-bromopyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
(R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized pyridine derivatives and sulfinamide analogs .
Scientific Research Applications
(R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of (R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, (R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE stands out due to its unique combination of a bromopyridine moiety and a sulfinamide group. Similar compounds include:
- (4-Bromopyridin-2-yl)methanamine
- 4-(2-Bromopyridin-4-yl)morpholine
- 1H-pyrrolo[2,3-b]pyridine derivatives
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Properties
Molecular Formula |
C10H13BrN2OS |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
(R)-N-[(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-8-4-5-12-9(11)6-8/h4-7H,1-3H3/t15-/m1/s1 |
InChI Key |
HUZVSMBFTZNSPZ-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC(=NC=C1)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Disodium;6-imino-5-[2-[4-[4-[2-(2-imino-8-oxo-5-sulfonatonaphthalen-1-yl)hydrazinyl]phenyl]phenyl]hydrazinyl]-4-oxonaphthalene-1-sulfonate](/img/structure/B14042458.png)
![4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B14042460.png)

![3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14042472.png)



